molecular formula C9H20Cl2N2 B582043 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride CAS No. 906081-58-1

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride

Cat. No. B582043
M. Wt: 227.173
InChI Key: ZYQLBGNYBPWAFH-XFRIOYGNSA-N
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Description

“9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.18 . It is an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7-,8+,9-;; . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 200.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its molar refractivity is 46.8±0.3 cm3 .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo-based substances, are prevalent in various industries and pose environmental risks due to their resistance to conventional degradation. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization and degradation of these compounds. This approach could potentially apply to the degradation or transformation of "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," considering its nitrogen-containing structure. Ozone and Fenton processes are particularly noted for their reactivity towards amines, with degradation sensitivity highly dependent on conditions such as pH and treatment duration (Bhat & Gogate, 2021).

Synthesis and Biological Activities of Heterocyclic Compounds

Research on heterocyclic compounds, particularly those derived from reactions involving ketones, aldehydes, and ammonium acetate, highlights the synthesis and potential biological activities of these structures. The functionalization of compounds like "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride" could lead to derivatives with significant antibacterial and antifungal activities. The study of 3-azabicyclo [3.3.1] nonanones derivatives reveals that electron-withdrawing groups enhance biological activity, suggesting avenues for the modification and application of the compound (Mazimba & Mosarwa, 2015).

Neuroprotective and Antidepressant Activities

While not directly related to "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," studies on various compounds with structural similarities to tricyclic antidepressants provide insights into the potential neurobiological properties of such chemicals. Research has demonstrated that certain compounds can interact with neurotransmitter systems, exhibit neuroprotective qualities, and potentially offer benefits in treating depressive disorders. This suggests that similar compounds, possibly including "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," could be explored for their effects on central plasticity, neuronal excitability, and their roles in emotional learning and memory (McEwen & Olié, 2005).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Future Directions

As an impurity in the synthesis of Granisetron HCl, future research may focus on methods to minimize its formation or to remove it from the final product . Further studies may also explore its potential effects on the efficacy and safety of Granisetron HCl.

properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596859
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride

CAS RN

135906-03-5
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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